molecular formula C8H14ClNO B2946490 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride CAS No. 2287312-02-9

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride

Cat. No.: B2946490
CAS No.: 2287312-02-9
M. Wt: 175.66
InChI Key: YABKZYAZCFFHNS-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound has a molecular formula of C8H14ClNO and a molecular weight of 175.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[4.5]dec-8-ene;hydrochloride
  • 8-Oxa-2-azaspiro[4.5]decane

Comparison: 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold for various applications .

Properties

IUPAC Name

6-oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABKZYAZCFFHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC=CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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